molecular formula C10H14N2O2 B7005171 N-(1-cyclopropyl-2-oxopyrrolidin-3-yl)prop-2-enamide

N-(1-cyclopropyl-2-oxopyrrolidin-3-yl)prop-2-enamide

Cat. No.: B7005171
M. Wt: 194.23 g/mol
InChI Key: MNGDMOVDZWADIC-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-2-oxopyrrolidin-3-yl)prop-2-enamide is a compound that belongs to the class of pyrrolidinones Pyrrolidinones are known for their versatile biological activities and are commonly used as building blocks in organic synthesis

Properties

IUPAC Name

N-(1-cyclopropyl-2-oxopyrrolidin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-9(13)11-8-5-6-12(10(8)14)7-3-4-7/h2,7-8H,1,3-6H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGDMOVDZWADIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(C1=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-2-oxopyrrolidin-3-yl)prop-2-enamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors. For example, starting from a suitable amine and a carbonyl compound, the pyrrolidinone ring can be formed via cyclization reactions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbinol.

    Formation of the Prop-2-enamide Moiety: This can be achieved through amide bond formation reactions, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the pyrrolidinone ring.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, especially at the amide nitrogen or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives with additional carbonyl or hydroxyl groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-(1-cyclopropyl-2-oxopyrrolidin-3-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-2-oxopyrrolidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The cyclopropyl group and the pyrrolidinone ring are key structural features that contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A simpler analog with a pyrrolidinone ring but lacking the cyclopropyl and prop-2-enamide groups.

    Cyclopropylamine: Contains a cyclopropyl group but lacks the pyrrolidinone and prop-2-enamide moieties.

    Prop-2-enamide: Contains the prop-2-enamide moiety but lacks the cyclopropyl and pyrrolidinone groups.

Uniqueness

N-(1-cyclopropyl-2-oxopyrrolidin-3-yl)prop-2-enamide is unique due to the combination of its cyclopropyl group, pyrrolidinone ring, and prop-2-enamide moiety

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